molecular formula C6H13ClN2O B591832 (R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride CAS No. 1286208-55-6

(R)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride

Cat. No.: B591832
CAS No.: 1286208-55-6
M. Wt: 164.633
InChI Key: NDNGPRLTQNOAMC-FYZOBXCZSA-N
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Description

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the amino group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might involve the use of serine-derived organozinc reagents with substituted halopyridines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with specific receptors in the body. These interactions can lead to various biological effects, such as the modulation of metabolic pathways or the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride include:

  • ®-1-(3-Aminopyrrolidin-1-yl)ethanone dihydrochloride
  • (±)-3-Amino-1,2-propanediol
  • Pyrrole derivatives

Uniqueness

What sets ®-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride apart from these similar compounds is its specific structural configuration and the presence of the pyrrolidine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(3R)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNGPRLTQNOAMC-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286208-55-6
Record name 1-[(3R)-3-aminopyrrolidin-1-yl]ethan-1-one hydrochloride
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